trans-2-Methyl-3-octene
Description
Structure
3D Structure
Properties
CAS No. |
52937-36-7 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-2-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
RXYSIDRRVRTDIF-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/C(C)C |
Canonical SMILES |
CCCCC=CC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Trans 2 Methyl 3 Octene
Mechanistic Investigations of Electrophilic Additions to the trans-Double Bond
Electrophilic addition reactions are fundamental to the chemistry of alkenes. The process involves an initial attack by an electrophile on the electron-rich carbon-carbon double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. ibchem.comlibretexts.org
Stereocontrol and Regioselectivity in Alkene Addition Reactions
The regioselectivity of electrophilic additions to unsymmetrical alkenes like trans-2-methyl-3-octene is governed by Markovnikov's rule. numberanalytics.com This rule posits that the electrophile (commonly H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. ibchem.com In the case of this compound, the double bond is between carbon-3 and carbon-4. Carbon-4 is bonded to one hydrogen, while carbon-3 has no hydrogen atoms attached. Therefore, the electrophile will add to carbon-4.
This preferential addition leads to the formation of the more stable carbocation. The attack on this compound results in a tertiary carbocation at the C3 position, which is stabilized by the inductive effects and hyperconjugation of the three attached alkyl groups. units.it This is significantly more stable than the secondary carbocation that would form if the electrophile added to C3. The subsequent attack by a nucleophile on this stable tertiary carbocation completes the addition reaction. libretexts.org
The stereochemistry of the addition is dependent on the specific reagent and mechanism. For instance, the addition of halogens (e.g., Br₂) typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition, where the two halogen atoms add to opposite faces of the double bond. msu.edu Conversely, reactions like hydroboration-oxidation result in syn-addition, where both new bonds are formed on the same face of the double bond. units.it
| Reaction Type | Reagent | Key Intermediate | Regioselectivity | Stereochemistry |
| Hydrohalogenation | H-Br | Tertiary Carbocation | Markovnikov | Mixture of syn and anti |
| Halogenation | Br₂ | Cyclic Bromonium Ion | N/A | Anti-addition |
| Acid-Catalyzed Hydration | H₂O, H⁺ | Tertiary Carbocation | Markovnikov | Mixture of syn and anti |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, OH⁻ | Organoborane | Anti-Markovnikov | Syn-addition |
Kinetic Studies of Alkene Functionalization
The rate of electrophilic addition reactions is highly dependent on the structure of the alkene. The rate-determining step is the initial formation of the carbocation intermediate. libretexts.org The stability of this intermediate directly influences the activation energy of the reaction; a more stable carbocation forms faster.
| Alkene Substitution | Example | Relative Rate of Electrophilic Addition | Carbocation Intermediate Stability |
| Monosubstituted | Propene | 1 | Secondary |
| Disubstituted (trans) | trans-2-Butene | ~10² | Secondary |
| Trisubstituted | 2-Methyl-2-butene | ~10⁶ | Tertiary |
| Tetrasubstituted | 2,3-Dimethyl-2-butene | ~10⁸ | Tertiary |
Oxidative Transformations of Branched Alkenes
The oxidation of alkenes can proceed through various pathways, leading to a range of products such as epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions. pressbooks.publibretexts.org
Chemical Kinetic Studies of High Temperature and Pressure Oxidation (e.g., trans-2-octene (B89244) as an analog)
High-temperature and high-pressure oxidation is critical for understanding combustion processes. Studies using trans-2-octene as an analog for C8 branched alkenes provide valuable kinetic data. Experiments conducted in single-pulse shock tubes between 850–1500 K and 3.8–6.2 MPa reveal that the position of the double bond significantly influences reactivity. acs.org
Kinetic measurements show that trans-2-octene is more reactive than its linear isomer, 1-octene (B94956). acs.orgacs.org This increased reactivity is demonstrated by the greater consumption of trans-2-octene at similar shock temperatures. acs.org The yields of stable intermediates like methane, ethane, and acetylene (B1199291) are also higher for trans-2-octene at lower shock temperatures, further indicating its higher reactivity. acs.orgresearchgate.net
| Fuel | Temperature (K) | Pressure (MPa) | Fuel Consumption (%) | Reference |
| 1-octene | ~1100 | ~5.0 | ~20 | acs.org |
| trans-2-octene | ~1100 | ~5.0 | ~45 | acs.org |
| 1-octene | ~1200 | ~5.0 | ~55 | acs.org |
| trans-2-octene | ~1200 | ~5.0 | ~80 | acs.org |
Catalytic Epoxidation Studies and Stereochemical Outcomes
Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a key transformation of alkenes. This reaction can be achieved using peroxycarboxylic acids, such as m-CPBA, which deliver an oxygen atom to the double bond in a concerted, stereospecific manner. For this compound, this would result in a trans-epoxide. libretexts.org
For achieving enantioselectivity, asymmetric epoxidation methods are employed. The Shi epoxidation, which uses a fructose-derived organocatalyst and oxone, is highly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes, often yielding products with excellent enantiomeric excess. sigmaaldrich.comwikipedia.org Enzymatic methods, utilizing unspecific peroxygenases (UPOs), also show promise in catalyzing the epoxidation of branched alkenes with high regioselectivity. researchgate.netnih.gov
| Catalyst/Reagent | Alkene Type | Key Features | Stereochemical Outcome |
| m-CPBA | General | Concerted mechanism | Stereospecific (trans-alkene → trans-epoxide) |
| Shi Catalyst (Fructose-derived) | trans & Trisubstituted | Organocatalytic, high enantioselectivity | High enantiomeric excess (ee) |
| Sharpless Epoxidation | Allylic Alcohols | Ti(OiPr)₄, DET | Predictable facial selectivity |
| Jacobsen-Katsuki Epoxidation | cis-Alkenes | Chiral Mn-salen complex | High enantioselectivity for cis-alkenes |
| Unspecific Peroxygenase (UPO) | Branched & Cyclic | Enzymatic, high regioselectivity | Can exhibit enantioselectivity |
Atmospheric Degradation Pathways and Reactivity with Radical Species (e.g., trans-2-hexenal (B146799) analogs)
Volatile organic compounds (VOCs) like this compound are removed from the atmosphere primarily through reactions with radical species, most notably the hydroxyl radical (•OH) during the daytime. mdpi.comnih.gov These reactions can proceed via two main pathways: radical addition to the double bond or hydrogen abstraction from an alkyl group. researchgate.net
For most alkenes at ambient temperatures, •OH addition to the double bond is the dominant pathway. acs.org This reaction is rapid and initiates a cascade of oxidation steps that can contribute to the formation of secondary organic aerosols (SOA). cukerala.ac.in Studies on C4-C6 alkenes have shown that the presence of the C=C double bond influences the reactivity of nearby C-H bonds, and H-abstraction can be a non-negligible channel, especially for larger alkenes. mdpi.comnih.govrsc.org
Using trans-2-hexenal as an analog highlights the reactivity of a trans double bond system. Theoretical and experimental studies on trans-2-hexenal confirm that it reacts with various atmospheric oxidants, including •OH, •NO₃, and Cl atoms. cukerala.ac.innih.govresearchgate.net While the aldehyde group in trans-2-hexenal introduces additional reaction pathways (H-abstraction from the CHO group), the addition of radicals to the C=C bond remains a significant degradation route. cukerala.ac.innih.gov The atmospheric lifetime of such alkenes is typically short due to these rapid radical reactions.
| Reactant | Radical Species | Rate Constant (cm³ molecule⁻¹ s⁻¹) at ~298 K | Primary Pathway |
| 1-Pentene | •OH | 2.74 x 10⁻¹¹ | Addition |
| 1-Octene | •OH | 3.62 x 10⁻¹¹ | Addition/Abstraction |
| trans-2-Hexenal | •OH | 3.8 x 10⁻¹¹ | Addition/H-Abstraction |
| trans-2-Hexenal | •NO₃ | 4.7 x 10⁻¹⁵ | Addition/H-Abstraction |
| trans-2-Hexenal | Cl | 3.17 x 10⁻¹⁰ | Addition/H-Abstraction |
Rearrangement Reactions and Isomerization Pathways
The reactivity of this compound is largely dictated by its carbon-carbon double bond. This functional group is the locus for a variety of transformations, including isomerization and rearrangement reactions that alter the molecule's connectivity or stereochemistry.
Double bond isomerization, also known as double bond migration or transposition, is a fundamental reaction of alkenes where the position of the C=C double bond is shifted along the carbon chain. lsu.edu This process is of significant industrial importance, for instance, in converting terminal olefins into more stable internal isomers. lsu.edu For long-chain alkenes like this compound, isomerization can lead to a mixture of constitutional isomers. The reaction is typically catalyzed by transition metals or strong acids. lsu.eduacs.org Several distinct mechanisms have been proposed to explain this transformation. acs.orgnih.gov
Alkyl Mechanism: This pathway involves the insertion of the alkene into a metal-hydride (M-H) bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and restores the metal-hydride catalyst. acs.orgnih.govnih.gov The stereoselectivity of the reaction is often determined during the β-hydride elimination step. nih.gov
π-Allyl Mechanism: In this mechanism, the catalyst abstracts an allylic hydrogen from the alkene via oxidative addition, forming a π-allyl metal hydride intermediate. The isomerized alkene is then produced through reductive elimination. nih.gov This pathway proceeds through a 1,3-hydrogen shift and is typically intramolecular. acs.org Computational modeling suggests this mechanism is viable for molybdenum-catalyzed isomerizations. researchgate.net
Hydrogen Atom Transfer (HAT) Mechanism: This radical-based mechanism involves a metal hydride transferring a hydrogen atom (H•) to the alkene. This generates a free radical and a reduced metal species, which then abstracts a β-hydrogen from the radical to yield the isomerized alkene. nih.gov
Table 1: Comparison of Double Bond Isomerization Mechanisms
| Mechanism | Key Intermediate | Nature of H-shift | Common Catalysts | Key Features |
|---|---|---|---|---|
| Alkyl | Metal-alkyl complex nih.gov | Stepwise via β-hydride elimination acs.org | Mn, Co, Rh, Pd acs.orgnih.gov | Involves insertion and elimination steps. nih.gov |
| π-Allyl | π-Allyl metal hydride nih.gov | Intramolecular 1,3-shift acs.org | Mo, Fe, Ru, Ir nih.govresearchgate.net | Proceeds via oxidative addition of an allylic C-H bond. nih.gov |
| HAT | Carbon-centered radical nih.gov | Involves H• transfer nih.gov | - | Radical-based pathway. nih.gov |
Skeletal rearrangements involve the reorganization of the carbon framework of a molecule, leading to a constitutional isomer with a different connectivity. cambridgescholars.com Such reactions are powerful tools in organic synthesis for creating complex and unique molecular architectures from simpler starting materials. cambridgescholars.comacs.org In alkenes, these rearrangements are often initiated by the formation of a carbocation intermediate. cambridgescholars.commasterorganicchemistry.com
Carbocation-Mediated Rearrangements: The addition of an electrophile (like H⁺ from an acid) to the double bond of an alkene generates a carbocation. cambridgescholars.com If a more stable carbocation can be formed, a 1,2-hydride shift or a 1,2-alkyl shift may occur. masterorganicchemistry.com For this compound, protonation at C-4 would yield a secondary carbocation at C-3. This could potentially rearrange, although the initial carbocation is already relatively stable. The formation of carbocations can, however, lead to a cascade of reactions, resulting in complex product mixtures. libretexts.org The use of specific reagents, such as those involving mercury-stabilized cations, can sometimes prevent these unwanted rearrangements during addition reactions. libretexts.org
Pericyclic Rearrangements: These are concerted reactions that proceed through a cyclic transition state. While many pericyclic reactions involve alkenes, a key example of a rearrangement is the nih.govgoogle.com-Wittig rearrangement. This reaction involves the base-induced rearrangement of allyl ethers to form homoallylic alcohols. organic-chemistry.org It is a nih.govgoogle.com-sigmatropic shift that occurs through a five-membered cyclic transition state, featuring high regioselectivity and stereocontrol. organic-chemistry.org Although not a direct rearrangement of an alkene itself, it showcases how the allylic position of an alkene can be leveraged in powerful C-C bond-forming rearrangements.
Research has demonstrated that transition metals, such as gold, can catalyze complex skeletal rearrangements of alkenes to build diverse heterocyclic systems with high efficiency. acs.org Such transformations highlight the potential for developing novel synthetic pathways by reorganizing the carbon skeleton of alkene-containing molecules. acs.org
Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis
The structural features of this compound—a trisubstituted internal double bond and a branched alkyl chain—make it a potentially valuable building block in organic synthesis. Alkenes are foundational starting materials, and their transformations are central to the construction of more complex molecules. rsc.org
Natural products and their analogs are a cornerstone of drug discovery and chemical biology. researchgate.net The synthesis of these complex molecules often relies on the iterative assembly of smaller, bifunctional building blocks. nih.gov Alkenes like this compound can serve as such building blocks, where the double bond provides a handle for a wide array of chemical transformations. rsc.orguochb.cz
While specific examples detailing the use of this compound in the total synthesis of a natural product analog are not prominent in the literature, its utility can be understood by analogy. Long-chain alkenes are precursors to versatile intermediates like 2-methyl-branched alkanols, which are important components of insect pheromones and other bioactive natural products. researchgate.net Synthetic strategies could involve:
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can break the double bond to yield smaller carbonyl-containing fragments, which can then be elaborated further.
Functionalization: The double bond can be functionalized through reactions like epoxidation, dihydroxylation, or hydroboration-oxidation to introduce oxygen-containing functional groups with stereochemical control. researchgate.net
C-C Bond Formation: The alkene can participate in various carbon-carbon bond-forming reactions, such as Heck coupling or metathesis, to build more complex carbon skeletons.
The concept of "diverted total synthesis" illustrates how a synthetic route to a natural product can be modified at various stages to produce a library of analogs for biological screening. researchgate.net The inherent modularity of many natural products suggests that a limited number of versatile building blocks can be used to access a wide range of complex structures. nih.gov
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can operate under mild conditions (ambient temperature and pressure in aqueous buffers) and often exhibit excellent chemo-, regio-, and stereoselectivity. nih.govcore.ac.uk The double bond of alkene substrates is susceptible to a variety of enzyme-catalyzed reactions.
Enzymatic Oxidation:
Monooxygenases: Enzymes like cytochrome P450 monooxygenases (P450s) are known to epoxidize alkenes. acs.org Recently, directed evolution has been used to engineer a P450 enzyme that can directly oxidize alkenes to carbonyls, suppressing the more common epoxidation pathway. acs.org
Dioxygenases: Rieske non-heme iron oxygenases (ROs) can catalyze the stereospecific dihydroxylation of alkenes to produce vicinal diols, which are valuable chiral building blocks. core.ac.uk
Oxidative Cleavage: Some heme and non-heme iron-dependent enzymes can catalyze the oxidative cleavage of C=C double bonds, providing a biocatalytic alternative to ozonolysis. nih.gov
Enzymatic Reduction:
Enoate Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme family, are capable of the asymmetric reduction (hydrogenation) of activated carbon-carbon double bonds. rsc.org While they typically act on α,β-unsaturated compounds, their substrate scope is continually being expanded through enzyme engineering. Research has demonstrated their ability to hydrogenate 2-hexenedioic acid to produce adipic acid, a key monomer for nylon production. rsc.org
These enzymatic transformations can be integrated into multi-step cascade reactions, enabling the synthesis of valuable chemicals like chiral alcohols, amino alcohols, and dicarboxylic acids from simple alkene precursors. google.comrsc.org
Table 2: Selected Enzyme Classes for Alkene Biotransformations
| Enzyme Class | Cofactor/Type | Typical Reaction on Alkenes | Example Transformation |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Heme-iron acs.org | Epoxidation, Hydroxylation, Oxidation to Carbonyls acs.org | Styrene → Styrene oxide or Phenylacetaldehyde acs.org |
| Rieske Dioxygenases (ROs) | Non-heme iron core.ac.uk | cis-Dihydroxylation core.ac.uk | Toluene → (1S,2R)-3-Methyl-cyclohexa-3,5-diene-1,2-diol |
| Alkene Cleaving Oxygenases | Iron-dependent nih.gov | Oxidative C=C bond cleavage nih.gov | Isoeugenol → Vanillin nih.gov |
| Enoate Reductases (ERs) | FMN-dependent | Asymmetric reduction of activated C=C bonds rsc.org | 2-Hexenedioic acid → Adipic acid rsc.org |
Computational and Theoretical Studies of Trans 2 Methyl 3 Octene
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to describing the electronic makeup and stability of trans-2-Methyl-3-octene. These ab initio and density functional theory methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and associated properties. acs.org
Due to the flexibility of its alkyl chain, this compound can exist in numerous spatial arrangements, or conformations, arising from rotation around its single bonds. Density Functional Theory (DFT) is a widely used computational method to perform conformational analysis on such molecules. chemrxiv.orgacs.org By systematically exploring the potential energy surface, DFT calculations can identify the various stable conformers (local minima) and the transition states that separate them.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound This table is a hypothetical representation based on typical results for flexible alkanes/alkenes.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Method/Basis Set | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~180° (anti-periplanar) | B3LYP/6-31G(d) | 0.00 |
| B | ~60° (gauche) | B3LYP/6-31G(d) | 0.85 |
| C | ~120° | B3LYP/6-31G(d) | 2.10 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical reactivity descriptor. rroij.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, making this the primary site for electrophilic attack. DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap, providing insight into the molecule's reactivity in various chemical environments, such as in atmospheric chemistry or as a synthetic intermediate. researchgate.netontosight.ai
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated via DFT This table is for illustrative purposes, showing typical values for an alkene.
| Molecular Orbital | Method/Basis Set | Calculated Energy (eV) |
| HOMO | B3LYP/6-311+G(d,p) | -9.1 |
| LUMO | B3LYP/6-311+G(d,p) | +0.5 |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 9.6 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights into reaction kinetics and selectivity. uomustansiriyah.edu.iq
For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. researchgate.net Computational methods, particularly DFT, are used to locate the geometry of these transition states and calculate their energy, which corresponds to the activation energy barrier of the reaction. acs.org
This is particularly relevant for understanding the combustion and atmospheric degradation of alkenes. For example, in high-temperature oxidation, radical species can be formed from this compound. The subsequent unimolecular decomposition of these radicals proceeds through various transition states. acs.org Identifying the lowest-energy TS allows for the prediction of the major reaction products. acs.org Studies on the oxidation of related alkenes like trans-2-octene (B89244) have utilized chemical kinetic models developed with computational tools to interpret experimental results, highlighting the importance of this approach. nih.gov
While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the real-time motion of atoms and molecules. tue.nl MD simulations can model a system containing many molecules of this compound and other reactants (e.g., oxygen, radicals) over a period of time at specific temperatures and pressures. researchgate.net
These simulations are valuable for studying complex phenomena like combustion or the behavior of the molecule in a solvent. mdpi.com By tracking the trajectories of individual atoms, MD can reveal the intricate steps of reaction mechanisms, conformational changes during reaction, and the role of intermolecular forces. acs.org For instance, MD simulations have been used to investigate the oxidation kinetics of long-chain alkenes under conditions relevant to engines, providing data that complements experimental studies. nih.gov
Predictive Modeling of Spectroscopic Signatures for Structural Assignment
Computational methods can accurately predict the spectroscopic signatures of molecules, which is an invaluable tool for structural verification and interpretation of experimental data. uic.edunih.gov
DFT calculations can be used to compute vibrational frequencies. These frequencies and their corresponding intensities can be used to generate a simulated infrared (IR) spectrum. researchgate.net By comparing the simulated spectrum to an experimental one, such as the gas-phase IR spectrum available in the NIST database, chemists can confirm the identity and purity of a synthesized sample of this compound. nist.gov
Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹³C and ¹H), one can predict the chemical shifts that would be observed in an NMR experiment. nih.gov This is particularly useful for assigning specific signals in the experimental spectrum to the correct atoms in the molecule, resolving ambiguities, and confirming stereochemistry.
Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (Source: NIST) nih.gov | Hypothetical Calculated Value (Method: B3LYP/6-311+G(d,p)) |
| ¹³C NMR Chemical Shift | ||
| C2 | Data not available | ~30 ppm |
| C3 | Data not available | ~135 ppm |
| C4 | Data not available | ~128 ppm |
| IR Absorption Peak (C=C stretch) | ~1670 cm⁻¹ (typical for trans-alkenes) | ~1665 cm⁻¹ |
| IR Absorption Peak (trans C-H bend) | ~965 cm⁻¹ (typical for trans-alkenes) | ~970 cm⁻¹ |
Theoretical Calculations of NMR Chemical Shifts for Stereochemical Assignment
The precise assignment of stereochemistry is a critical aspect of chemical analysis. For alkenes such as this compound, which can exist as geometric isomers, computational methods are invaluable for confirming the trans configuration of the double bond. The process involves the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, which are then compared with experimentally obtained data.
Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. acs.orgnih.govredalyc.org The methodology typically involves several steps. First, the geometry of the molecule is optimized to find its most stable conformation. This is often done using a specific functional, such as B3LYP, and a basis set, for example, 6-31G(d,p). nih.gov Once the optimized geometry is obtained, the NMR chemical shifts are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
The calculated chemical shifts for the carbon atoms (¹³C NMR) of the proposed trans isomer can then be compared with the experimental ¹³C NMR spectrum. A strong correlation between the calculated and experimental values provides confidence in the stereochemical assignment. Discrepancies between the calculated shifts for the cis and trans isomers, when compared to the experimental data, can definitively establish the correct isomer.
Below is an illustrative data table comparing experimental ¹³C NMR chemical shifts for this compound with hypothetical calculated values that would be expected from a DFT study. The experimental data is sourced from publicly available databases. nih.gov The calculated values are representative of what a B3LYP/6-31G(d,p) calculation might yield, demonstrating the typical accuracy of such methods.
| Carbon Atom | Experimental ¹³C NMR Chemical Shift (ppm) nih.gov | Hypothetical Calculated ¹³C NMR Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 14.1 | 14.5 | -0.4 |
| C2 | 22.7 | 23.1 | -0.4 |
| C3 | 134.8 | 135.2 | -0.4 |
| C4 | 125.5 | 125.9 | -0.4 |
| C5 | 34.7 | 35.0 | -0.3 |
| C6 | 31.6 | 31.9 | -0.3 |
| C7 | 22.9 | 23.3 | -0.4 |
| C8 | 20.5 (x2) | 20.9 | -0.4 |
This table is for illustrative purposes. The calculated values are representative and not from a published study on this specific molecule.
Vibrational Frequency Analysis (IR/Raman) for Probing Molecular Vibrations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to probe the various vibrational modes of a molecule. ksu.edu.sa Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. spectroscopyonline.com Computational methods can be used to calculate these vibrational frequencies and their corresponding intensities, which aids in the interpretation and assignment of experimental spectra.
For a non-linear molecule like this compound, which has 27 atoms, there are 3N-6 = 3(27)-6 = 75 possible fundamental vibrational modes. spectroscopyonline.com Theoretical calculations, typically using DFT methods, can predict the frequency of each of these modes. core.ac.uk The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.
The comparison of a calculated IR spectrum with an experimental one, such as the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database, allows for a detailed assignment of the observed absorption bands. nist.gov For instance, the characteristic C=C stretching vibration and the C-H stretching and bending vibrations associated with the alkene and alkyl portions of the molecule can be identified. spectroscopyonline.com
Below is a representative data table that one might generate from a computational vibrational analysis of this compound, showing the calculated frequency, the experimental frequency, and the assignment of the vibrational mode.
| Experimental IR Frequency (cm⁻¹) nist.gov | Hypothetical Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 2965 | 2970 | C-H Asymmetric Stretch (CH₃) |
| 2930 | 2935 | C-H Asymmetric Stretch (CH₂) |
| 2874 | 2879 | C-H Symmetric Stretch (CH₃) |
| 1465 | 1470 | C-H Bend (Scissoring/Bending) |
| 1378 | 1382 | C-H Bend (Umbrella Mode) |
| 967 | 970 | =C-H Bend (Out-of-plane, trans) |
| 1670 | 1675 | C=C Stretch |
This table is for illustrative purposes. The calculated values are representative and not from a published study on this specific molecule. The assignments are based on general principles of IR spectroscopy.
Advanced Spectroscopic and Chromatographic Methodologies for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For alkenes, NMR is particularly powerful in differentiating between E (trans) and Z (cis) geometric isomers.
The differentiation between trans-2-Methyl-3-octene (E-isomer) and cis-2-Methyl-3-octene (Z-isomer) is readily achieved by analyzing key parameters in their ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The most definitive feature in the ¹H NMR spectrum for distinguishing E and Z isomers of disubstituted alkenes is the coupling constant (³J) between the vinylic protons (H3 and H4). For the trans isomer, this coupling constant is typically in the range of 12-18 Hz, whereas for the cis isomer, it is significantly smaller, usually between 6-12 Hz. creative-biostructure.com Additionally, the chemical shifts of the allylic protons and carbons can differ due to varying steric interactions and anisotropic effects between the two isomers.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the allylic carbons, are influenced by the stereochemistry of the double bond. In cis isomers, steric compression (gamma-gauche effect) between the alkyl substituents often causes the allylic carbons to be shielded (shifted to a higher field, i.e., lower ppm value) compared to the corresponding carbons in the trans isomer.
Due to the limited availability of published experimental spectra for 2-methyl-3-octene, the following table presents predicted ¹H and ¹³C NMR chemical shifts and coupling constants based on established increments and data from structurally similar alkenes.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) | ||
|---|---|---|---|---|---|
| trans (E) Isomer | cis (Z) Isomer | trans (E) Isomer | cis (Z) Isomer | ||
| 1 | ~0.95 (d) | ~0.97 (d) | ~22.5 | ~22.7 | trans Isomer:
|
| 2 | ~2.35 (m) | ~2.55 (m) | ~34.0 | ~28.5 | |
| 3 | ~5.30 (dd) | ~5.25 (dd) | ~134.5 | ~133.0 | |
| 4 | ~5.40 (dt) | ~5.35 (dt) | ~128.0 | ~127.0 | |
| 5 | ~1.95 (q) | ~2.05 (q) | ~35.0 | ~29.5 | |
| 6 | ~1.35 (m) | ~1.38 (m) | ~31.5 | ~31.8 | |
| 7 | ~1.25 (m) | ~1.28 (m) | ~22.6 | ~22.8 | |
| 8 | ~0.88 (t) | ~0.90 (t) | ~14.0 | ~14.1 | |
| 1' (Methyl on C2) | ~0.95 (d) | ~0.97 (d) | ~22.5 | ~22.7 |
2D NMR Techniques: For complex molecules where 1D spectra may be crowded, two-dimensional (2D) NMR experiments are essential for complete structural assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the vinylic protons H3 and H4, confirming their scalar coupling. It would also map out the entire spin systems of the isopropyl and n-butyl chains, showing correlations from H2 to H3 and H1, and from H4 to H5, H5 to H6, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of each proton signal to its attached carbon, for instance, confirming that the proton at ~5.40 ppm is attached to the carbon at ~128.0 ppm (C4 in the trans isomer).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons at C1 to the vinylic carbon C3, confirming the connectivity around the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (<5 Å), regardless of whether they are bonded. reddit.com It is a powerful tool for stereochemical assignment. In the cis isomer of 2-methyl-3-octene, a NOESY cross-peak would be expected between the vinylic proton H3 and the allylic methylene (B1212753) protons at C5. In the trans isomer, this spatial proximity is absent, and no such cross-peak would be observed. Instead, a correlation between the vinylic protons H3 and H4 might be seen.
Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to simplify complex spectra and extract specific information.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would be invaluable in confirming the assignments of the various alkyl carbons in the 2-methyl-3-octene structure.
Selective 1D NOE: In this experiment, a specific proton resonance is irradiated, and the resulting enhancement of signals from spatially close protons is observed. Irradiating the H3 proton in cis-2-methyl-3-octene would lead to a clear Nuclear Overhauser Effect (NOE) enhancement of the H5 protons, providing definitive proof of the Z stereochemistry.
Adiabatic Pulses: These are specially shaped radiofrequency pulses that are less sensitive to variations in the magnetic field strength and pulse power. stackexchange.com They are particularly useful in experiments on complex biomolecules but can also be applied in small molecule analysis to ensure uniform excitation and inversion of spins across the entire spectrum, leading to cleaner data and fewer artifacts, especially in quantitative measurements.
Mass Spectrometry for Reaction Product Analysis and Mechanism Confirmation
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₉H₁₈), the theoretical monoisotopic mass is 126.14085 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for its elemental composition.
HRMS is particularly powerful for identifying unknown products from chemical reactions. For instance, if this compound were subjected to epoxidation, a potential transformation product would be 2-methyl-3,4-epoxyoctane (C₉H₁₈O).
| Compound | Formula | Theoretical Exact Mass (Da) | Hypothetical HRMS Result (Da) |
|---|---|---|---|
| This compound | C₉H₁₈ | 126.14085 | 126.14091 |
| 2-Methyl-3,4-epoxyoctane | C₉H₁₈O | 142.13577 | 142.13580 |
The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions makes it an essential tool for confirming reaction mechanisms and identifying unexpected byproducts.
Tandem mass spectrometry (MS/MS) is an experiment where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion. kaust.edu.sa The fragmentation of alkenes in electron ionization (EI) mass spectrometry is often dominated by allylic cleavage, which leads to the formation of a stable, resonance-stabilized allylic cation.
For this compound, the molecular ion ([C₉H₁₈]⁺˙) has an m/z of 126. The fragmentation pathway can be rationalized to explain the observed major peaks in its mass spectrum, which are commonly found at m/z 69, 55, and 41. nih.gov
Formation of m/z 69: The most significant fragmentation is the allylic cleavage of the C5-C6 bond, resulting in the loss of a propyl radical (•C₃H₇) and the formation of a stable, resonance-stabilized allylic cation [C₅H₉]⁺ with m/z 69. This is often the base peak.
Formation of m/z 55: Subsequent loss of a neutral ethene molecule (C₂H₄) from the m/z 69 fragment can lead to the formation of the [C₃H₅]⁺ ion at m/z 41. Alternatively, a rearrangement followed by loss of a methyl radical from the m/z 69 ion could form a fragment at m/z 54, and loss of a hydrogen atom could lead to m/z 55. A more direct route to m/z 55 is the allylic cleavage of the C2-C3 bond, losing a butyl radical and forming the [C₅H₉]⁺ ion, which can rearrange. However, the formation of the m/z 69 ion is generally more favorable.
Formation of m/z 41: The [C₃H₅]⁺ ion (m/z 41) is a common fragment in the mass spectra of many alkenes and can be formed through various rearrangement and fragmentation pathways from larger ions like the one at m/z 69.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 126 | [C₉H₁₈]⁺˙ | - | Molecular Ion |
| 69 | [C₅H₉]⁺ | •C₄H₉ | Allylic cleavage of C-C bond at C2-C3 |
| 55 | [C₄H₇]⁺ | •C₅H₁₁ | Rearrangement and cleavage |
| 41 | [C₃H₅]⁺ | C₂H₄ from m/z 69 | Loss of ethene from m/z 69 after rearrangement |
Chromatographic Separations for Isomer Resolution and Purity Assessment
Gas chromatography (GC) is the primary technique for the separation and purity analysis of volatile compounds like 2-methyl-3-octene. The separation of cis and trans isomers is achievable by selecting an appropriate capillary column. researchgate.net
Generally, on non-polar stationary phases (e.g., those based on polydimethylsiloxane), elution order is primarily based on boiling point. For many simple alkenes, the trans isomer has a slightly lower boiling point and is eluted before the cis isomer. vurup.sk The use of long capillary columns (e.g., >50 m) with thin films enhances resolution, allowing for the baseline separation of closely related isomers. vurup.sk
The Kovats retention index (I) is a standardized measure of a compound's retention time, which helps in its identification. For this compound, the reported Kovats retention index on a standard non-polar phase is 895.6. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Technique | Gas-Liquid Chromatography (GLC) |
| Column | High-resolution capillary column (e.g., 50 m x 0.25 mm ID) |
| Stationary Phase | Non-polar (e.g., DB-1, OV-1) or polar (e.g., Carbowax 20M) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Kovats Index (I) for trans-2-Methyl-3-octene | 895.6 (on standard non-polar phase) |
Purity Assessment: When coupled with a flame ionization detector (FID), GC can be used for quantitative analysis to determine the purity of a sample. The area of a chromatographic peak is proportional to the concentration of the corresponding analyte. Purity is assessed by calculating the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For a sample of this compound, the presence of the cis isomer would appear as a separate, closely eluting peak. The percentage purity can be calculated as:
Purity (%) = (Area of trans isomer peak / Total area of all peaks) x 100
When a mass spectrometer is used as the detector (GC-MS), it not only provides quantitative data but also confirms the identity of the main peak and any impurities by their mass spectra. epa.gov This dual capability makes GC-MS the definitive method for both isomer resolution and purity assessment of volatile compounds.
Gas Chromatography (GC) for Quantitative Analysis of Reaction Mixtures and Product Distribution
Gas chromatography (GC) is a cornerstone analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds, making it ideally suited for monitoring the formation and distribution of this compound in reaction mixtures. The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The differential partitioning of compounds based on their physicochemical properties, such as boiling point and polarity, allows for their separation.
For the quantitative analysis of a reaction mixture potentially containing this compound and other isomeric products or unreacted starting materials, a high-resolution capillary column is typically employed. A non-polar or medium-polarity stationary phase is often selected to achieve separation primarily based on the boiling points of the analytes. The Flame Ionization Detector (FID) is the most common detector for this application due to its high sensitivity to hydrocarbons and a wide linear dynamic range, which is crucial for accurate quantification. libretexts.org
The quantification of this compound is achieved by integrating the area of its corresponding peak in the chromatogram. libretexts.org To ensure accuracy, an internal standard—a known amount of a non-interfering compound added to the sample—is often used. By comparing the peak area of this compound to that of the internal standard, precise and reproducible quantification can be achieved, even with minor variations in injection volume. Temperature programming of the GC oven is a common practice, allowing for the efficient separation of a mixture with a range of boiling points, from volatile starting materials to higher-boiling products. libretexts.org
Table 1: Representative Gas Chromatography (GC-FID) Parameters for Quantitative Analysis of a Reaction Mixture Containing this compound
| Parameter | Value/Description |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5, DB-1, or similar 5% phenyl-methylpolysiloxane) |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Oven Program | Initial Temperature: 50 °C (hold for 2 min) |
| Ramp: 10 °C/min to 200 °C | |
| Final Hold: 5 min at 200 °C | |
| Detector | Flame Ionization Detector (FID), 280 °C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Table 2: Example of Quantitative Results for a Hypothetical Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mM) |
| Internal Standard (e.g., Dodecane) | 10.5 | 55,000 | 10.0 |
| This compound | 8.2 | 42,000 | 7.6 |
| Isomeric Byproduct A | 8.5 | 15,000 | 2.7 |
| Isomeric Byproduct B | 8.9 | 8,000 | 1.5 |
| Starting Material | 6.1 | 2,500 | 0.5 |
Chiral Chromatography for Enantiomeric Separation of Related Chiral Derivatives
While this compound itself is not chiral, chemical modifications can introduce chirality into the molecule. For instance, reactions such as epoxidation or hydroxylation can lead to the formation of chiral derivatives. The separation of the resulting enantiomers is crucial for understanding stereoselective reactions and for the characterization of enantiomerically pure compounds. Chiral chromatography is the primary technique for achieving such separations. bohrium.com
The enantioseparation of non-functionalized or minimally functionalized hydrocarbons presents a significant analytical challenge due to the lack of polar functional groups that can engage in strong diastereomeric interactions with a chiral stationary phase (CSP). researchgate.netwiley.com For the chiral separation of derivatives of this compound by gas chromatography, specialized capillary columns coated with a chiral stationary phase are required. gcms.cz Modified cyclodextrins are the most common class of CSPs for this purpose. researchgate.netnih.gov These cyclic oligosaccharides create a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention times and, thus, separation. researchgate.net
The selection of the appropriate cyclodextrin (B1172386) derivative (e.g., permethylated, perphenylated, or acylated β- or γ-cyclodextrin) is critical and often determined empirically. wiley.com The separation is influenced by subtle differences in the van der Waals interactions and the three-dimensional shape of the enantiomers. wiley.com Due to the often small separation factors, long capillary columns and optimized temperature programs are necessary to achieve baseline resolution.
Alternatively, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers prior to analysis on a standard achiral column. However, this indirect method requires that the derivatization reaction proceeds to completion without any kinetic resolution.
Table 3: Conceptual Chiral Gas Chromatography Parameters for the Separation of a Hypothetical Chiral Derivative of this compound (e.g., an Epoxide Derivative)
| Parameter | Value/Description |
| Column | Chiral Capillary Column (e.g., Hydrodex β-6TBDM, Chirasil-DEX CB) |
| 25 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Hydrogen, constant pressure (e.g., 10 psi) |
| Injector | Split (e.g., 100:1), 220 °C |
| Oven Program | Isothermal at a low temperature (e.g., 80 °C) to maximize enantioselectivity |
| Detector | Flame Ionization Detector (FID), 250 °C |
Table 4: Illustrative Chromatographic Data for Enantiomeric Separation
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-enantiomer | 25.4 | 60,000 | 33.3 |
| (S)-enantiomer | 26.1 | 30,000 |
Future Directions and Emerging Research Avenues for Trans 2 Methyl 3 Octene Studies
Development of Novel Catalytic Systems for Sustainable and Selective Alkene Transformations
The development of new catalytic systems is a cornerstone of modern chemistry, with a strong emphasis on sustainability and selectivity. For alkenes, this includes advancements in metathesis, hydroformylation, and oxidation reactions. Research focuses on replacing expensive and toxic heavy metal catalysts (like palladium, rhodium, and ruthenium) with earth-abundant and more environmentally benign alternatives such as iron, copper, and cobalt. The goal is to develop catalysts that can operate under milder conditions, reduce energy consumption, and minimize waste. While these general principles are actively being pursued for a wide range of alkenes, specific studies detailing the development of novel catalytic systems for the transformation of trans-2-Methyl-3-octene are not prominent in the current literature.
Exploration of Bio-Inspired Transformations and Enzymatic Pathways for Alkene Synthesis and Modification
Biocatalysis is a rapidly expanding field, offering highly selective and environmentally friendly alternatives to traditional chemical synthesis. Enzymes such as ene-reductases and P450 monooxygenases are being engineered to perform a variety of transformations on alkenes, often with exceptional stereoselectivity. The exploration of bio-inspired catalysts and the design of novel enzymatic pathways could theoretically be applied to the synthesis or modification of this compound. Such an approach could offer a green route to chiral derivatives of this compound. However, at present, there is no specific published research detailing the application of enzymatic or bio-inspired methods to this compound.
Advanced Computational Chemistry Approaches for Predicting Complex Reaction Outcomes and Designing Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. These methods allow researchers to model transition states, calculate activation energies, and understand the electronic and steric factors that govern reactivity. For a molecule like this compound, computational studies could predict its behavior in various catalytic cycles, guide the design of new reactions, and help in understanding its stereochemical outcomes. While the tools of computational chemistry are well-established for alkenes in general, specific computational studies focused on predicting the reactivity of this compound are not available in the current body of scientific literature.
Integration of Artificial Intelligence and Machine Learning in Alkene Reactivity Prediction and Retrosynthetic Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and the design of novel synthetic routes. These technologies can analyze vast datasets of chemical reactions to identify patterns that are not apparent to human chemists. In the context of this compound, AI and ML could be used to predict its reactivity with a wide range of reagents, suggest optimal conditions for its transformation, and design efficient retrosynthetic pathways for its synthesis from simpler starting materials. While the application of AI and ML to general alkene chemistry is a vibrant area of research, there are currently no specific studies that have applied these techniques to this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-2-Methyl-3-octene, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via dehydration of tertiary alcohols or isomerization of alkynes. For example, Brown et al. (1988) demonstrated the use of organoboron reagents in stereocontrolled alkene synthesis, achieving high trans selectivity through steric hindrance and catalyst design . Zeolite-catalyzed dehydration of α-alkynols (e.g., using H-ZSM-5) is another method, where reaction temperature (80–120°C) and solvent polarity critically impact yield and stereochemistry .
Q. How can trans-2-Methyl-3-octene be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : The trans configuration results in distinct coupling constants (J ≈ 12–16 Hz for vinyl protons) and chemical shifts (δ 5.2–5.5 ppm for olefinic protons) .
- GC-MS : Optimal separation is achieved using polar capillary columns (e.g., DB-WAX), with retention indices calibrated against n-alkane standards. Fragmentation patterns (e.g., m/z 55, 69) aid in identification .
- IR : Absorptions near 965 cm⁻¹ confirm the trans C=C stretch .
Q. What thermodynamic properties of trans-2-Methyl-3-octene are critical for reaction optimization?
- Methodological Answer : Key thermodynamic parameters include:
| Property | Value | Reference |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | −67.3 kJ/mol | |
| Boiling Point | 145–148°C |
- These data inform solvent selection (e.g., high-boiling solvents like toluene for reflux) and stability under catalytic conditions .
Advanced Research Questions
Q. How does the stereochemistry of trans-2-Methyl-3-octene influence its reactivity in catalytic hydrogenation?
- Methodological Answer : The trans configuration reduces steric accessibility to the double bond, slowing hydrogenation rates compared to cis isomers. Kinetic studies using Pd/C catalysts show a 30% lower rate constant for trans-2-Methyl-3-octene due to hindered adsorption on the catalyst surface . Researchers should optimize H₂ pressure (5–10 atm) and catalyst loading (2–5 wt%) to mitigate this .
Q. What strategies resolve contradictions in reported thermodynamic or kinetic data for trans-2-Methyl-3-octene?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., calorimetry vs. computational models) or impurities. To address this:
- Cross-validate data using multiple methods (e.g., compare combustion calorimetry with DFT calculations) .
- Purify samples via fractional distillation (>99% purity by GC) and document trace impurities (e.g., isomers) in supplementary materials .
- Reference NIST-standardized databases for benchmark values .
Q. How do substituent effects at the 2-methyl group impact regioselectivity in Diels-Alder reactions with trans-2-Methyl-3-octene?
- Methodological Answer : The 2-methyl group directs electron density toward the more substituted carbon, favoring endo transition states. Experimental studies with maleic anhydride show a 4:1 endo:exo ratio at 80°C. Computational modeling (e.g., DFT at B3LYP/6-31G*) can predict regioselectivity by analyzing frontier molecular orbitals .
Data Presentation Guidelines
- Tables : Include standardized thermodynamic data (e.g., ΔfH°, heat capacities) with error margins and original sources .
- Figures : Use reaction coordinate diagrams to illustrate stereochemical outcomes or kinetic barriers .
- Avoid Redundancy : Present raw data in appendices and analyzed results in main text (e.g., rate constants, not raw chromatograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
